6-(Trifluoromethoxy)quinolin-4-amine

Metabolic Stability Lead Optimization Pharmacokinetics

Medicinal chemistry programs often face metabolic instability in lead compounds. 6-(Trifluoromethoxy)quinolin-4-amine (CAS 874880-25-8) addresses this as a direct, metabolically stable bioisostere for methoxy-quinoline leads, blocking O-demethylation while preserving target engagement. Its specific 6-OCF₃ substitution is critical for SAR studies, offering a distinct electronic profile versus 4-CF₃ or other positional isomers. · Enables rational bioisosteric replacement to improve in vivo half-life. · Serves as a key scaffold for focused kinase inhibitor library synthesis. · LogP ~2.8 and MW 228.17 for favorable drug-like physicochemical space.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 874880-25-8
Cat. No. B1289500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinolin-4-amine
CAS874880-25-8
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15)
InChIKeyKDFPUZKVCMQYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)quinolin-4-amine: Building Block


6-(Trifluoromethoxy)quinolin-4-amine, also known as 4-Amino-6-trifluoromethoxyquinoline (CAS 874880-25-8), is a fluorinated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position and a free amine (-NH₂) at the 4-position of the quinoline core [1]. It is commercially available as a solid building block (C₁₀H₇F₃N₂O; MW: 228.17 g/mol; predicted LogP ~2.8) . This compound serves as a versatile intermediate for medicinal chemistry and chemical biology research, with its value deriving from the unique electronic and metabolic properties conferred by the trifluoromethoxy group [1].

Specificity of 6-(Trifluoromethoxy)quinolin-4-amine


The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, but its properties are exquisitely sensitive to the nature and position of substituents . For example, the substitution of a trifluoromethyl (-CF₃) group at the 4-position yields a fundamentally different electronic profile compared to a trifluoromethoxy (-OCF₃) group at the 6-position [1]. Even isomeric shifts, such as moving the -OCF₃ group from the 6- to the 7- or 8-position, can drastically alter lipophilicity, metabolic stability, and target binding affinity due to changes in molecular conformation and electron density distribution . Therefore, 6-(Trifluoromethoxy)quinolin-4-amine is not an interchangeable part; its specific substitution pattern is critical for achieving desired outcomes in structure-activity relationship (SAR) studies and lead optimization programs.

6-(Trifluoromethoxy)quinolin-4-amine vs Key Analogs


Metabolic Stability vs Methoxy Analog

The trifluoromethoxy (-OCF₃) group at the 6-position confers superior metabolic stability compared to its methoxy (-OCH₃) counterpart, 6-methoxyquinolin-4-amine (CAS 6279-51-2). While both compounds share the same core scaffold, the -OCF₃ group is a well-established bioisostere for -OCH₃ that resists oxidative metabolism, particularly O-demethylation by cytochrome P450 enzymes, a common clearance pathway for methoxy-containing drugs [1]. This intrinsic stability difference can translate to improved in vivo half-life and bioavailability for drug candidates derived from this scaffold.

Metabolic Stability Lead Optimization Pharmacokinetics

Lipophilicity and Permeability Comparison

The introduction of the trifluoromethoxy group significantly increases the lipophilicity of the quinoline core. The target compound has a predicted XLogP3 of 2.8 [1]. This is a substantial increase over the unsubstituted 4-aminoquinoline (predicted LogP ~1.5) and the 6-methoxy analog (6-methoxyquinolin-4-amine, predicted LogP ~1.3) . The -OCF₃ group is a potent modulator of LogP and, by extension, cell membrane permeability, which is a critical parameter for intracellular targets and central nervous system (CNS) drug discovery. This difference in lipophilicity directly impacts a compound's ability to cross biological barriers and engage intracellular targets.

Lipophilicity Cell Permeability CNS Drug Discovery

Electronic Effects: 6-OCF3 vs 4-CF3 Isomers

The 6-trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (-I) while also possessing a weak electron-donating resonance (+M) effect due to the oxygen lone pairs. This combination, positioned at the 6-position of the quinoline, creates a unique electronic environment on the core that is distinct from both the 4-trifluoromethyl (-CF₃) group (found in compounds like those in the WanFang study [1]) and other -OCF₃ positional isomers (e.g., 7- or 8-position) . This specific electronic modulation can influence the basicity of the quinoline nitrogen and the amine, alter dipole moment, and affect π-stacking interactions with biological targets such as kinase ATP-binding pockets, potentially leading to altered binding kinetics and selectivity profiles.

Electronic Effects Structure-Activity Relationship Medicinal Chemistry

6-(Trifluoromethoxy)quinolin-4-amine Applications


Lead Optimization for CNS and Intracellular Targets

6-(Trifluoromethoxy)quinolin-4-amine is a rational starting point for medicinal chemistry programs targeting intracellular enzymes (e.g., kinases) or central nervous system (CNS) disorders. Its enhanced lipophilicity (predicted XLogP3 = 2.8) compared to methoxy and unsubstituted analogs (ΔLogP ≈ +1.3 to +1.5) [REFS-1, REFS-2] suggests improved passive membrane permeability, a prerequisite for engaging these difficult-to-access targets. The metabolically stable -OCF₃ group further supports the development of lead compounds with potentially longer half-lives [1].

SAR Studies on Fluorinated Quinolines

This compound is an essential comparator in systematic SAR studies designed to map the effects of fluorinated substituents on the quinoline scaffold. Its unique 6-OCF₃ substitution pattern provides a distinct electronic profile (strong -I, weak +M) compared to 4-CF₃ analogs or other positional isomers [REFS-3, REFS-4]. Inclusion of this compound in a screening panel allows researchers to deconvolute the specific contributions of the -OCF₃ group's location and electronic character to target binding affinity, selectivity, and functional activity.

Metabolically Stable Bioisostere Synthesis

For research teams seeking to improve the pharmacokinetic properties of existing methoxy-containing quinoline leads, 6-(Trifluoromethoxy)quinolin-4-amine serves as a direct and metabolically stable bioisostere. The replacement of a 6-OCH₃ group with a 6-OCF₃ group is a well-validated strategy in medicinal chemistry to block oxidative metabolism (e.g., O-demethylation) without drastically altering molecular size or shape, thus preserving target engagement while potentially enhancing in vivo exposure and half-life [1].

Kinase Inhibitor Library Building Block

Given its 4-aminoquinoline core, a privileged structure for kinase inhibition, and its modifiable amine handle, 6-(Trifluoromethoxy)quinolin-4-amine is a valuable synthon for generating focused libraries of potential kinase inhibitors. Its physicochemical properties (LogP ~2.8, MW 228.17) place it in a favorable region of drug-like chemical space, making it a high-quality starting material for exploring novel chemical matter against therapeutically relevant kinases [REFS-1, REFS-2].

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